[(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine
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Overview
Description
[(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichloro-3-methylphenyl)amine hydrochloride: Similar in structure but lacks the sulfonyl group, resulting in different chemical properties and applications.
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a cyclohexylmethylamine moiety, leading to variations in biological activity and chemical reactivity.
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine: Features a piperazine ring, which can alter its pharmacological profile compared to [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group with a cyclohexylmethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19Cl2NO2S |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexyl-N,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO2S/c1-10-12(15)8-9-13(14(10)16)20(18,19)17(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
LSAWABYHZSSMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N(C)C2CCCCC2)Cl |
Origin of Product |
United States |
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